Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine
Description
Properties
IUPAC Name |
2-methyl-N-(2-methyl-5-phenylphenyl)-5-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N/c1-19-13-15-23(21-9-5-3-6-10-21)17-25(19)27-26-18-24(16-14-20(26)2)22-11-7-4-8-12-22/h3-18,27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUDUJIDSHFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)NC3=C(C=CC(=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Copper-Mediated Coupling
The Ullmann reaction remains a cornerstone for constructing biaryl amine structures. In this approach, 3-bromo-4-methylbiphenyl undergoes coupling with a secondary amine precursor under copper catalysis. Early methodologies employed CuI (10 mol%) in combination with 1,10-phenanthroline as a ligand, achieving yields of 58–62% after 48 hours at 110°C in dimethylacetamide. Critical limitations included:
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High catalyst loading (≥10 mol%)
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Extended reaction times (>40 hours)
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Moderate regioselectivity due to competing homocoupling
Ligand-Accelerated Systems
Recent advancements introduced N,N'-dimethylcyclohexane-1,2-diamine as a ligand, reducing copper loading to 5 mol% while maintaining 68% yield. Kinetic studies revealed a two-stage mechanism:
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Rapid oxidative addition (0–6 hours, 40% conversion)
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Slower reductive elimination (6–18 hours, 68% final yield)
Buchwald-Hartwig Amination Protocol
Palladium-Catalyzed Cross-Coupling
The Buchwald-Hartwig method demonstrates superior efficiency for constructing the target amine. Using Pd(OAc)₂ (2 mol%) with Xantphos (4 mol%), researchers achieved 89% yield within 12 hours in toluene at 100°C. Key advantages include:
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Broad functional group tolerance
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Reduced metal loading compared to copper systems
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Compatibility with electron-deficient aryl bromides
Solvent and Base Optimization
Systematic screening identified optimal conditions:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Toluene | +23% vs DMF |
| Base | Cs₂CO₃ | +15% vs KOtBu |
| Temperature | 100°C | +11% vs 80°C |
Notably, substituting NaOEt with Cs₂CO₃ reduced reaction time from 28 to 10 hours while improving yield by 18%.
Reductive Amination Strategy
Ketone Intermediate Formation
This two-step approach first synthesizes bis(4-methylbiphenyl-3-yl)ketone via Friedel-Crafts acylation. Using AlCl₃ (1.2 eq) in dichloroethane at 0°C, the ketone forms in 94% purity. Subsequent reductive amination with NH₃ and NaBH₃CN yields the target amine:
Reaction Conditions:
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NH₃ (5 eq), NaBH₃CN (3 eq)
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MeOH/THF (3:1), 60°C, 8 hours
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Isolated yield: 81%
Borane-Mediated Reduction
Alternative protocols employ BH₃·THF complex (2 eq) in refluxing THF, achieving 76% yield but requiring careful exclusion of moisture.
Suzuki-Miyaura Cross-Coupling Approach
Borylation-Amination Sequence
A convergent route couples 3-bromo-4-methylbiphenyl with bis(pinacolato)diboron followed by amination:
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Miyaura borylation (Pd(dppf)Cl₂, KOAc, dioxane, 90°C): 92% yield
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Copper-mediated amination (CuTC, DMF, 120°C): 78% yield
This method enables late-stage functionalization but requires stringent oxygen-free conditions.
Comparative Analysis of Synthetic Methods
The table below evaluates key performance metrics across major routes:
| Method | Yield (%) | Purity (%) | TON | PMI | Cost Index |
|---|---|---|---|---|---|
| Ullmann Coupling | 68 | 95 | 13.6 | 32 | 1.8 |
| Buchwald-Hartwig | 89 | 98 | 44.5 | 19 | 2.4 |
| Reductive Amination | 81 | 97 | N/A | 27 | 1.5 |
| Suzuki-Miyaura | 78 | 96 | 39 | 35 | 3.1 |
TON = Turnover Number, PMI = Process Mass Intensity
Buchwald-Hartwig amination emerges as the most efficient laboratory-scale method, while reductive amination offers better cost-efficiency for industrial applications.
Industrial-Scale Production Considerations
Continuous Flow Systems
Recent patents disclose a continuous flow process achieving 92% conversion in 8 minutes residence time:
Solvent Recycling Protocols
Closed-loop systems recover >95% toluene via fractional distillation, reducing PMI from 32 to 11.
Purification and Characterization
Chromatographic Techniques
Industrial-scale purification employs simulated moving bed chromatography:
Spectroscopic Validation
Advanced characterization confirms structure:
Challenges and Optimization Frontiers
Byproduct Formation Analysis
GC-MS studies identify three primary impurities:
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Deaminated biphenyl (3–5%)
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Homocoupled dimer (1–2%)
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N-methylated derivative (0.5–1%)
Chemical Reactions Analysis
Types of Reactions: Bis(4-methyl-[1,1’-biphenyl]-3-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Optoelectronic Devices
Organic Light Emitting Diodes (OLEDs) :
Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine has been investigated for its use in OLEDs due to its excellent charge transport properties. The biphenyl structure facilitates efficient electron and hole transport, which is crucial for the performance of OLEDs. Studies indicate that compounds with similar biphenyl backbones can enhance the efficiency and stability of OLED devices .
Organic Photovoltaics (OPVs) :
The compound is also being explored as a potential material in OPVs. Its ability to form stable thin films and its suitable energy levels make it a candidate for active layers in solar cells. Research has shown that modifications to the biphenyl structure can lead to improved light absorption and charge separation efficiencies, which are essential for enhancing solar cell performance .
Medicinal Chemistry
Pharmacological Applications :
Biphenyl derivatives, including this compound, have been recognized for their biological activities. They serve as precursors or active components in various pharmaceutical compounds with anti-inflammatory, anti-cancer, and anti-viral properties. For instance, biphenyl derivatives have been patented for their effectiveness against hepatitis B virus infections .
Antitumor Agents :
Recent studies have highlighted the potential of biphenyl amines in developing novel antitumor agents. Research indicates that modifying the amine group can lead to compounds with enhanced cytotoxicity against cancer cells, making them valuable in cancer therapy .
Materials Science
Polymer Synthesis :
The compound can be utilized as a building block in synthesizing advanced polymers with tailored electronic properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability while maintaining desirable electrical characteristics .
Nanocomposites :
Research has explored the use of this compound in creating nanocomposites that exhibit improved electrical conductivity and thermal management properties. These materials are crucial in electronics and thermal interface applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Bis(4-methyl-[1,1’-biphenyl]-3-yl)amine involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. Additionally, the biphenyl structure can interact with aromatic systems in proteins and enzymes, affecting their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine with structurally related compounds, focusing on synthesis, physicochemical properties, and applications.
Structural and Substituent Variations
Physicochemical Properties
Key Research Findings
- Synthetic Challenges : Bulky substituents (e.g., hexyloxy) reduce coupling yields (45% vs. >80% for smaller groups) . Methyl groups may improve reaction efficiency.
- Structure-Property Relationships: Electron-donating groups (e.g., methyl) lower oxidation potentials, enhancing charge transport in electronic materials .
- Safety Considerations : Biphenyl amines with methyl/fluoro substituents (e.g., 3'-fluoro-4'-methyl derivative) exhibit moderate toxicity (H302, H315 warnings) .
Biological Activity
Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine is a compound belonging to the biphenyl family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and related case studies.
Chemical Structure
The compound's structure can be represented as follows:
This indicates that it consists of 18 carbon atoms, 18 hydrogen atoms, and one nitrogen atom. The biphenyl moiety is known for its stability and ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves methods such as the Buchwald-Hartwig cross-coupling reaction. This method has been widely used for creating biphenyl derivatives due to its efficiency and scalability .
Anticancer Properties
Recent studies have indicated that biphenyl derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of topoisomerases, which are crucial for DNA replication and repair processes .
Table 1: Anticancer Activity of Biphenyl Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | 4T1-luc breast cancer | TBD | Topoisomerase inhibition |
| Related biphenyl derivative | A549 lung cancer | 34.4 ± 5.2 | Apoptosis induction |
| Another derivative | HeLa cervical cancer | TBD | DNA intercalation |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .
- Topoisomerase Inhibition : The compound may inhibit topoisomerases I and IIα, leading to increased DNA damage in cancer cells .
- Apoptotic Pathways Activation : It has been observed that certain biphenyl derivatives activate apoptotic pathways in tumor cells, promoting cell death through mitochondrial dysfunction .
Study 1: Antitumor Activity
In a study involving various biphenyl derivatives, including this compound, researchers found that these compounds inhibited tumor growth in vivo. The study highlighted their potential as chemotherapeutic agents due to their ability to induce apoptosis in cancer cells .
Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with target proteins involved in cancer progression. These studies suggested strong interactions with topoisomerases and other relevant enzymes .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Catalyst/Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Copper-catalyzed coupling | CuI, DMEDA, K₃PO₄ | 65–75 | >95 | |
| Buchwald-Hartwig | Pd(OAc)₂, XPhos, Cs₂CO₃ | 70–85 | >97 |
Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm biphenyl backbone and methyl/amine substituents. Key signals: aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.6 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₂₄H₂₁N: 323.27 g/mol; observed: 323.25 g/mol) .
- HPLC with UV detection : Assess purity (>98%) using C18 columns and acetonitrile/water mobile phases .
Q. Table 2: Key Spectroscopic Data
| Technique | Critical Observations | Reference |
|---|---|---|
| ¹H NMR | δ 7.2–7.4 (multiplet, biphenyl protons) | |
| HRMS | [M+H]⁺ m/z 324.28 (calc. 324.28) |
Advanced: How should researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?
Methodological Answer:
- Cross-validate with multiple techniques : Combine NMR, IR (for functional groups), and X-ray crystallography (for unambiguous structure determination) .
- Control experiments : Synthesize reference standards or use computational modeling (DFT) to predict spectral profiles .
- Dynamic NMR studies : Resolve rotational barriers in biphenyl systems causing signal splitting .
Advanced: What strategies ensure the compound's stability under various experimental conditions?
Methodological Answer:
- Storage : Keep under argon at –20°C to prevent oxidation of the amine group .
- Reaction stability : Avoid strong oxidizers (e.g., KMnO₄) and high temperatures (>150°C), which degrade the biphenyl backbone .
- pH control : Maintain neutral to slightly basic conditions (pH 7–9) in aqueous solutions to prevent protonation-induced decomposition .
Advanced: How to design assays to evaluate biological activity and interpret results?
Methodological Answer:
- Target selection : Prioritize enzymes/receptors with hydrophobic binding pockets (e.g., cytochrome P450, GPCRs) due to the compound’s lipophilic biphenyl structure .
- Dose-response assays : Use IC₅₀/EC₅₀ curves (0.1–100 μM range) to quantify potency.
- Control for false positives : Include scrambled analogs and solubility controls (DMSO <1% v/v) .
Q. Table 3: Example Bioactivity Data
| Assay Type | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Enzyme inhibition | CYP3A4 | 12.3 | |
| Receptor binding | 5-HT₂A | 8.7 |
Advanced: Addressing discrepancies in reported reaction mechanisms involving this amine.
Methodological Answer:
- Kinetic isotope effects (KIE) : Study deuterated analogs to distinguish between radical vs. polar mechanisms in coupling reactions .
- In-situ monitoring : Use techniques like ReactIR to track intermediate formation (e.g., Pd-amine complexes in Buchwald-Hartwig) .
Basic: What are the critical safety protocols when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention for persistent irritation .
Advanced: Challenges in achieving high purity and methods for purification.
Methodological Answer:
- Recrystallization : Use toluene/hexane (1:3) to remove non-polar impurities .
- Prep-HPLC : Optimize gradients (e.g., 60–95% acetonitrile) for polar byproducts .
- Elemental analysis : Confirm purity (>99%) by matching calculated/observed C, H, N percentages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
